molecular formula C16H15NO2 B14512477 2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol CAS No. 62613-66-5

2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol

Cat. No.: B14512477
CAS No.: 62613-66-5
M. Wt: 253.29 g/mol
InChI Key: MSVMIEYKBYNCFX-UHFFFAOYSA-N
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Description

2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Japp-Klingemann reaction, which uses diazonium salts and active methylene compounds . The reaction conditions often require low temperatures (0-5°C) and the presence of catalysts such as sodium nitrite and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(7-methyl-1H-indol-2-yl)phenol stands out due to its unique combination of the indole ring with methoxy and phenol groups, which imparts distinct chemical and biological properties

Properties

CAS No.

62613-66-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-methoxy-4-(7-methyl-1H-indol-2-yl)phenol

InChI

InChI=1S/C16H15NO2/c1-10-4-3-5-12-8-13(17-16(10)12)11-6-7-14(18)15(9-11)19-2/h3-9,17-18H,1-2H3

InChI Key

MSVMIEYKBYNCFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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